6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This compound features a unique combination of functional groups, including a sulfonamide and a trifluoromethyl group, which contribute to its biological activity. The molecular formula for this compound is C17H14BrF3N2O2S, and it has a molecular weight of approximately 484.26 g/mol.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the bromobenzene and trifluoromethyl moieties enhances its pharmacological profile, making it a subject of interest in drug discovery. It is classified as an aryl sulfonamide, which is often utilized in the synthesis of biologically active compounds.
The synthesis of 6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves several key steps:
These methods may vary based on the specific conditions and reagents used, but palladium-catalyzed reactions are commonly employed for coupling reactions that form carbon-nitrogen bonds.
The molecular structure can be represented using various notations:
CC(O)(CS(=O)(=O)c1ccc(F)cc1)C(=O)Nc2ccc(Br)c(c2)C(F)(F)F
InChI=1S/C17H14BrF3N2O2S/c1-16(25,9-28(26,27)12-5-2-10(19)3-6-12)15(24)23-11-4-7-14(18)13(8-11)17(20,21)22/h2-8,25H,9H2,1H3,(H,23,24)
The structure features:
The compound's accurate mass is approximately 482.9763 g/mol, confirming its molecular weight calculations.
6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can participate in various chemical reactions:
Careful control of reaction conditions is necessary to prevent side reactions and ensure high selectivity for desired products.
The mechanism of action for this compound in biological systems may involve:
Data supporting these mechanisms often come from biological assays and molecular docking studies.
Relevant analyses such as NMR spectroscopy and mass spectrometry are used to confirm identity and purity.
6-(4-bromobenzenesulfonyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific applications:
Research continues into optimizing its efficacy and understanding its full range of biological activities.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: